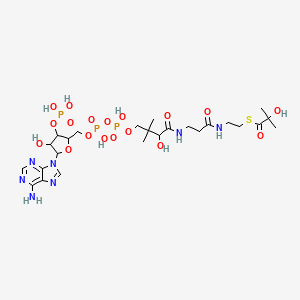

2-hydroxyisobutyryl-CoA

Vue d'ensemble

Description

2-hydroxyisobutyryl-CoA is a hydroxyacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-hydroxyisobutanoic acid . It is a key metabolite in the body and plays a significant role in energy metabolism and amino acid metabolism . It is also involved in a broad-spectrum regulation of cellular processes found in both prokaryotic and eukaryotic cells .

Synthesis Analysis

The enzyme 2-hydroxyisobutyryl coenzyme A (CoA) mutase isomerizes 3-hydroxybutyryl coenzyme A into 2-hydroxyisobutyryl coenzyme A . This compound can be produced in cells through a biological synthesis pathway, but it can also be prepared through chemical synthesis . In a study, the first global analysis of Khib-modified proteins in rhubarb was performed using sensitive affinity enrichment combined with high-accuracy HPLC-MS/MS tandem spectrometry .Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray crystallography . The enzyme in three states, which differ in the orientation of the two enzyme domains, was analyzed .Chemical Reactions Analysis

This compound is involved in various chemical reactions. It is a newly discovered protein posttranslational modification (PTM) and is involved in the broad-spectrum regulation of cellular processes . It is also a key player in the metabolism of the groundwater pollutant methyl tert-butyl ether (MTBE) .Physical And Chemical Properties Analysis

2-hydroxyisobutanoyl-CoA is a hydroxyacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-hydroxyisobutanoic acid .Applications De Recherche Scientifique

Post-Translational Modification Research

2-Hydroxyisobutyryl-CoA plays a significant role in the study of proteomics, particularly in post-translational modifications. The novel algorithm 2-hydr_Ensemble has been developed to identify such modifications, which can be instrumental in researching several diseases and drug development (Bao, Yang, & Chen, 2021).

Enzymatic Reactions and Metabolic Pathways

This compound is involved in enzymatic reactions like dehydrogenation and hydration, contributing to the formation of various biochemicals such as 3-hydroxyisobutyric acid (Tanaka et al., 1986). Its role in bacterial B12-dependent mutases, which catalyze the isomerization of hydroxylated acyl-CoA esters, is crucial for understanding enzymatic stereospecificity (Kurteva-Yaneva et al., 2015).

Biotechnological Applications

2-Hydroxyisobutyric acid (2-HIBA), derived from this compound, is a promising biobased building block for polymer synthesis. Biotechnological pathways to produce 2-HIBA highlight its potential in cleantech solutions and green chemistry (Rohwerder & Müller, 2010).

Clinical Implications

β-Hydroxyisobutyryl-CoA hydrolase, associated with this compound, is significant in understanding certain metabolic disorders and neurological diseases. Its expression in human tissues like the liver, heart, and kidney, and its connection to Leigh-like disease, demonstrate its clinical importance (Hawes et al., 1996; Peters et al., 2015).

Microbial Metabolism

Research on 2-Hydroxyisobutyric acid metabolism in microorganisms, like the degradation pathway in bacteria, provides insights into environmental bioremediation and the metabolism of branched organic compounds (Rohwerder et al., 2020).

Mécanisme D'action

The mechanism of action of 2-hydroxyisobutyryl-CoA involves its role as a posttranslational modification. It is involved in the broad-spectrum regulation of cellular processes that are found in both prokaryotic and eukaryotic cells, including in plants . It is also involved in the degradation pathway of the groundwater pollutant MTBE .

Orientations Futures

The discovery of 2-hydroxyisobutyryl-CoA and its roles opens up new avenues for research. The findings contribute to a better understanding of the physiological roles of Khib modification, and the Khib proteome data will facilitate further investigations of the roles and mechanisms of Khib modification . There is also potential for a large-scale 2-HIBA biosynthesis from renewable carbon, replacing conventional chemistry as a synthesis route and petrochemicals as a carbon source .

Propriétés

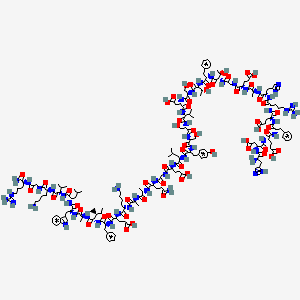

IUPAC Name |

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxy-2-methylpropanethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42N7O18P3S/c1-24(2,18(35)21(36)28-6-5-14(33)27-7-8-54-23(37)25(3,4)38)10-47-53(44,45)50-52(42,43)46-9-13-17(49-51(39,40)41)16(34)22(48-13)32-12-31-15-19(26)29-11-30-20(15)32/h11-13,16-18,22,34-35,38H,5-10H2,1-4H3,(H,27,33)(H,28,36)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVUICCDNWZCRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42N7O18P3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

853.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Bromophenyl)methoxy]-3-ethoxybenzoic acid](/img/structure/B6596518.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B6596528.png)

![[1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride](/img/structure/B6596539.png)

![1H,2H,3H,4H-benzo[g]quinazoline-2,4-dione](/img/structure/B6596580.png)

![ethyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B6596589.png)